molecular formula C15H11ClN2 B1267994 2-Benzyl-3-chloroquinoxaline CAS No. 49568-78-7

2-Benzyl-3-chloroquinoxaline

Cat. No. B1267994
CAS RN: 49568-78-7
M. Wt: 254.71 g/mol
InChI Key: WOXFHFKGZGPZBI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of quinoxaline derivatives, including 2-Benzyl-3-chloroquinoxaline, involves nucleophilic substitution reactions, Kornblum oxidation, and other synthetic methodologies. For instance, the Kornblum reaction of α-substituted 3-benzyl-1,2-dihydro-2-oxoquinoxalines has been utilized for the preparation of 3-benzoyl-2-oxo-1,2-dihydroquinoxaline, showcasing the synthetic versatility of quinoxaline derivatives (Mamedov et al., 2002). Additionally, the reaction of 2-chloroquinoxaline with sodium aryloxide demonstrates another route for synthesizing quinoxaline derivatives, further expanding the synthetic approaches to these compounds (Anderson & Cheeseman, 1974).

Molecular Structure Analysis

X-ray analysis and other structural elucidation techniques have confirmed the molecular structures of quinoxaline derivatives. The structure of the target ketone in the synthesis of 3-benzoyl-2-oxo-1,2-dihydroquinoxaline was confirmed by X-ray analysis, demonstrating the utility of advanced analytical methods in confirming the structures of synthesized compounds (Mamedov et al., 2002).

Chemical Reactions and Properties

Quinoxaline derivatives undergo various chemical reactions, including cyclization to form benzofuroquinoxalines and reactions leading to the synthesis of novel antimicrobial agents. The versatility in chemical reactions showcases the synthetic and application potential of these compounds in different chemical domains (Anderson & Cheeseman, 1974); (Singh et al., 2010).

Scientific Research Applications

  • Pharmacology

    • Quinoxalines have several prominent pharmacological effects like antifungal, antibacterial, antiviral, and antimicrobial .
    • They have become a crucial component in drugs used to treat various diseases .
    • The outcomes obtained also vary, but generally, quinoxalines have shown promising results in treating various diseases .
  • Medicinal Chemistry

    • Quinoxalines are important biological agents, and a significant amount of research activity has been directed towards this class .
    • They have comprehensive biological activities and have been used as anticancer, anticonvulsant, anti-inflammatory, antidiabetic, antioxidant .
    • The outcomes obtained are diverse, with quinoxalines showing a broad spectrum of biological activities .
  • Synthetic Chemistry

    • Quinoxalines serve a wide range of applications, from synthetic to pharmacological to physical spheres .
    • The presence of reactive α,β-unsaturated carbonyl moiety in chalcones makes them a versatile intermediate in synthesizing various classes of compounds of biological and physical interest .
    • The methods of application or experimental procedures involve various synthetic routes, including the Claisen-Schmidt condensation of aromatic aldehydes and aromatic ketones .
    • The outcomes obtained include the synthesis of various classes of compounds of biological and physical interest .
  • Biological Activities

    • Quinoxalines exhibit a broad spectrum of biological activities .
    • They have been used as anti-inflammatory, antitumor, antibacterial, antifungal, antimalarial, antidiabetic, anti-cancer and anti-tuberculosis .
    • The outcomes obtained are diverse, with quinoxalines showing a broad spectrum of biological activities .
  • Metal Complexes

    • Quinoxalines have the ability to form useful metal complexes .
    • The outcomes obtained include the synthesis of various classes of compounds of biological and physical interest .
  • Physical Properties

    • Chalcones, which are precursors of the biosynthesis of flavonoids present in plants, have physical properties like semiconductor, non-linear optical, fluorescence, and electronic properties .
    • The outcomes obtained include the synthesis of various classes of compounds of biological and physical interest .
  • Antibacterial and Antifungal Activities

    • Quinoxalines have been known to possess enormous biological activities including antibacterial and antifungal .
    • The outcomes obtained are diverse, with quinoxalines showing a broad spectrum of biological activities .
  • Anti-Inflammatory Activities

    • Quinoxalines exhibit various pharmacological activities such as anti-inflammatory .
    • The outcomes obtained are diverse, with quinoxalines showing a broad spectrum of biological activities .
  • Antimalarial and Anti-Tuberculosis Activities

    • Quinoxalines exhibit various pharmacological activities such as antimalarial and anti-tuberculosis .
    • The outcomes obtained are diverse, with quinoxalines showing a broad spectrum of biological activities .

Safety And Hazards

The safety information for 2-Benzyl-3-chloroquinoxaline indicates that it may be harmful if swallowed and may cause certain health hazards . For more detailed safety information, please refer to the Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

2-benzyl-3-chloroquinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2/c16-15-14(10-11-6-2-1-3-7-11)17-12-8-4-5-9-13(12)18-15/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOXFHFKGZGPZBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=NC3=CC=CC=C3N=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20333185
Record name 2-benzyl-3-chloroquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20333185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Benzyl-3-chloroquinoxaline

CAS RN

49568-78-7
Record name 2-benzyl-3-chloroquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20333185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Intermediate 3 can be prepared from the starting material 2,3-dichloroquinoxaline 1 following the reaction in Scheme 1. In this manner, quinoxaline 1 can be reacted with benzylmagnesium chloride in THF to afford 2-benzyl-3-chloroquinoxaline 2. 2-Benzylquinoxalines can also be prepared by reaction with alternative alkylating reagents, such as, but not limited to, benzyllithium. 2-Benzyl-3-chloroquinoxaline 2 can be reacted with cyanide to obtain intermediate 2-benzyl-3-cyanoquinoxaline 3.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
SN Khattab, SAHA Moneim, AA Bekhit… - European journal of …, 2015 - Elsevier
… The reaction of compound 1 with phosphoryl chloride afforded the rapid formation of the corresponding 2-benzyl-3-chloroquinoxaline 2 after neutralization with saturated sodium …
Number of citations: 60 www.sciencedirect.com
SY Hassan, SN Khattab, AA Bekhit, A Amer - Bioorganic & medicinal …, 2006 - Elsevier
… General procedure for the preparation of 3-benzyl-2-substituted aminoquinoxalines 4: (1 mmol) of 2-benzyl-3-chloroquinoxaline derivatives 2 was dissolved in 5 ml isopropyl alcohol in …
Number of citations: 87 www.sciencedirect.com
RA Smits, HD Lim, A Hanzer… - Journal of medicinal …, 2008 - ACS Publications
… ) of 2-benzyl-3-chloroquinoxaline as a white solid. This was used directly in the next step without further purification. A microwave tube charged with 2-benzyl-3-chloroquinoxaline (400 …
Number of citations: 203 pubs.acs.org
DD Chapman - The Journal of Organic Chemistry, 1972 - ACS Publications
… 2-Benzyl-3-chloroquinoxaline.—The quinoxaline 21 (34 g) was added to phosphoryl chloride (200 ml), refluxed for 5 hr, and poured onto ice. …
Number of citations: 13 pubs.acs.org
PO Patil, SB Bari - Arabian Journal of Chemistry, 2014 - Elsevier
… A facile, microwave assisted synthesis (Hassan et al., 2006) of aminoquinoxalines has been achieved by the reaction of 2-benzyl-3-chloroquinoxaline and the primary amine (Scheme …
Number of citations: 22 www.sciencedirect.com

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